Myristyl D-glucoside

描述

Definition and Chemical Classification of Alkyl Glucosides

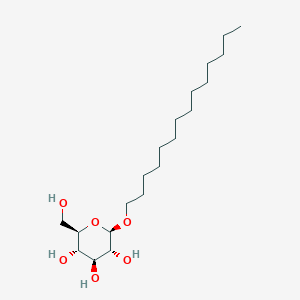

This compound (tetradecyl D-glucopyranoside) is a non-ionic surfactant classified under the alkyl glucoside family, which comprises sugar-based compounds synthesized from glucose and fatty alcohols. Its molecular structure features a hydrophilic head derived from D-glucose and a lipophilic tail consisting of a 14-carbon myristyl chain (C14H29). The chemical formula, C20H40O6, reflects the condensation of one glucose molecule with one myristyl alcohol molecule, resulting in a glycosidic bond formation.

Alkyl glucosides are categorized as sugar-type surfactants due to their carbohydrate-derived hydrophilic moieties. Within this group, this compound falls under the glycoside subclass , distinguished by its ether linkage between the glucose unit and the alkyl chain. Its non-ionic nature arises from the absence of charged groups, relying instead on hydrogen bonding and hydrophobic interactions for surfactant activity. This structural configuration grants this compound unique properties, including high solubility in water, stability across acidic and alkaline pH ranges, and resistance to electrolyte interference.

Table 1: Key Physicochemical Properties of this compound

The synthesis of this compound typically involves the acid-catalyzed reaction between glucose and myristyl alcohol, a process optimized for industrial-scale production since the late 20th century. This method ensures high yields while maintaining the stereochemical integrity of the glucose moiety, critical for consistent surfactant performance.

Historical Development of this compound in Industrial Applications

The industrial adoption of this compound parallels the broader emergence of alkyl glucosides as eco-friendly alternatives to petroleum-based surfactants. Initially developed in the 1980s, alkyl glucosides gained traction in the 1990s as regulatory pressures incentivized biodegradable and renewable ingredients. This compound, with its balanced chain length, soon became favored for applications requiring both cleansing efficacy and mildness.

In personal care, its integration into shampoos and body washes accelerated in the early 2000s, driven by consumer demand for sulfate-free formulations. The compound’s ability to stabilize foam in hard water and synergize with cationic surfactants made it indispensable in premium hair care products. Concurrently, household cleaning industries leveraged its compatibility with enzymes and optical brighteners, particularly in liquid detergents where it enhanced soil removal without compromising fabric integrity.

Table 2: Milestones in this compound Industrial Utilization

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDEUCNYHCHPB-OUUBHVDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33508-66-6 | |

| Record name | Myristyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033508666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRISTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK28695LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Parameters and Optimization

-

Catalysts : Sulfuric acid, p-toluenesulfonic acid, or Lewis acids (e.g., BF₃·Et₂O) are typically employed at 0.5–2.0 wt%.

-

Temperature : Elevated temperatures (100–150°C) enhance reaction kinetics but necessitate precise control to avoid glucose degradation.

-

Pressure : Reduced pressure (10–100 mbar) facilitates continuous removal of water, shifting equilibrium toward product formation.

A representative study achieved 85% yield by reacting glucose syrup (70% aqueous solution) with myristyl alcohol at 115–120°C under 30–35 mbar, using sulfuric acid as the catalyst. Post-reaction neutralization with sodium hydroxide (pH 8–10) ensured catalyst deactivation and product stability.

Industrial-Scale Emulsion-Based Synthesis

A patented emulsion method (US5554742A) improves scalability and reduces byproduct formation. This approach involves:

Process Overview

Table 1: Key Parameters in Emulsion-Based Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (Alcohol:Glucose) | 6:1 | Minimizes polyglucose formation |

| Emulsifier Concentration | 1–8 wt% | Stabilizes reaction emulsion |

| Bleaching Time | 1–2 hours | Reduces color impurities |

This method produced a technical mixture containing 23% myristyl monoglucoside, 5% diglucoside, and <5% polyglucosides, suitable for commercial applications.

Stereochemical Control and Byproduct Management

Anomeric Selectivity

The stereochemical outcome (α- vs. β-anomer) depends on protecting groups at glucose’s C2 position. For example, acetyl groups enable neighboring-group participation, favoring β-glycoside formation. this compound synthesis typically yields β-anomers due to the reaction’s thermodynamic control.

Byproduct Mitigation

-

Oligoglycosides : Elevated alcohol-to-glucose ratios (≥6:1) suppress oligomerization.

-

Polyglucoses : Rapid water removal and acidic conditions (pH 1–3) minimize polysaccharide formation.

Comparative Analysis of Synthesis Methods

Table 2: Acid-Catalyzed vs. Emulsion-Based Methods

| Feature | Acid-Catalyzed | Emulsion-Based |

|---|---|---|

| Scale | Lab-scale | Industrial |

| Yield | 70–85% | 75–90% |

| Byproducts | Moderate oligomers | Low polyglucoses |

| Energy Efficiency | Moderate | High (continuous process) |

The emulsion method’s integration of in-situ water removal and emulsification enhances reproducibility and reduces purification costs.

Post-Synthesis Purification and Quality Control

化学反应分析

Types of Reactions

Myristyl D-glucoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucosidic bond and the formation of myristyl alcohol and glucose . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidation products .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as the catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Myristyl alcohol and glucose.

Oxidation: Various oxidation products depending on the specific oxidizing agent used.

科学研究应用

Chemical Properties and Formulation

Myristyl D-glucoside is classified as an alkyl glucoside, characterized by its hydrophilic glucose head and hydrophobic myristyl (C14) tail. This structure contributes to its surfactant properties, making it effective in reducing surface tension and stabilizing emulsions.

This compound is widely utilized in cosmetic formulations due to its excellent emulsifying and skin-conditioning properties. It is often combined with other ingredients to enhance the stability and texture of products.

Case Study: Anti-Aging Serum Formulation

A study evaluated a serum containing this compound alongside Acmella oleracea extract for anti-aging effects. The formulation was assessed for skin irritation and stability using dynamic-mechanical thermoanalysis. Results indicated that the serum exhibited good skin tolerability and stability over time, suggesting its potential for use in anti-aging products .

Pharmaceutical Applications

This compound has been investigated for its ability to enhance drug delivery through various routes. Its surfactant properties facilitate the absorption of poorly soluble drugs.

Table 2: Drug Delivery Enhancement Studies

In vitro studies demonstrated that this compound could significantly enhance the absorption of insulin when formulated with other penetration enhancers, indicating its potential in transdermal drug delivery systems .

Food Industry Applications

In the food sector, this compound serves as an emulsifier and stabilizer in various products. Its non-toxic nature makes it suitable for use in food formulations.

Table 3: Food Applications of this compound

| Application Area | Examples |

|---|---|

| Emulsification | Salad dressings, sauces |

| Stabilization | Creams, dairy products |

| Texture Improvement | Confectionery products |

The compound's ability to create stable emulsions helps improve the texture and mouthfeel of food products while maintaining their quality over time .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for use in personal care and food products. Regulatory bodies have evaluated its safety profile, confirming that it does not pose significant health risks when used as intended.

Safety Profile Overview

作用机制

Myristyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic and hydrophilic components. This property is particularly useful in personal care products, where it helps to create stable emulsions and improve the foaming and cleansing performance of formulations .

相似化合物的比较

Comparison with Similar Compounds

The following section compares Myristyl D-glucoside with structurally and functionally related alkyl glycosides, focusing on chain length , synthetic methods , physicochemical properties , and applications .

Structural and Functional Differences

Performance in Formulations

- Foaming Capacity : Lauryl/Myristyl glucoside > this compound > Decyl glucoside .

- Mildness : this compound and Decyl glucoside are gentler than Lauryl/Myristyl glucoside, which may cause slight irritation in sensitive areas .

- Stability : this compound exhibits better pH stability compared to Octyl glucoside, which degrades faster in acidic conditions .

Research Findings

- Antibacterial Activity : Myristyl Diglucoside shows efficacy against Gram-positive bacteria, with extraction yields optimized via SCFE (12.11±0.17 mg/g ) .

- Synergy : this compound enhances the performance of anionic surfactants (e.g., SLES) by reducing irritation and improving foam texture .

- Environmental Impact : Decyl and Octyl glucosides are more biodegradable than Myristyl derivatives due to shorter alkyl chains .

生物活性

Myristyl D-glucoside, a non-ionic surfactant derived from fatty alcohols and glucose, has garnered attention for its potential biological activities. This article explores its antioxidant properties, antimicrobial effects, and applications in various fields, including cosmetics and pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C20H40O6

- Molecular Weight : 392.54 g/mol

The compound is a glycoside formed from myristyl alcohol (a long-chain fatty alcohol) and glucose. Its amphiphilic nature allows it to function effectively as a surfactant, emulsifier, and stabilizer in formulations.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases.

Research Findings

A study published in the Antioxidants journal evaluated the antioxidant potential of this compound compared to other glucosides. The results indicated that this compound had a higher radical scavenging capacity than its counterparts, suggesting its potential as a natural antioxidant in food and cosmetic products .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Decyl glucoside | 60 |

| Coco glucoside | 75 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It is effective against a range of pathogens, making it suitable for use in personal care products.

Case Studies

- In vitro Study : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5% for both bacteria, indicating strong antimicrobial activity .

- Wound Healing Applications : Another research focused on the wound healing properties of formulations containing this compound. The study found that these formulations accelerated healing in animal models due to their antimicrobial and anti-inflammatory effects .

Applications in Cosmetics

Due to its surfactant properties, this compound is widely used in cosmetic formulations. It provides excellent foaming and emulsifying capabilities while being gentle on the skin.

Benefits in Formulations

- Non-irritating : Suitable for sensitive skin types.

- Stabilizer : Enhances the stability of emulsions.

- Moisturizing : Contributes to skin hydration by forming a protective barrier.

Safety Profile

According to safety assessments conducted by the Cosmetic Ingredient Review (CIR), this compound is considered safe for use in cosmetics at concentrations typically used in formulations . However, caution is advised for individuals with allergies to its components.

常见问题

Q. What are the optimal synthesis conditions for producing high-purity Myristyl D-glucoside?

this compound is synthesized via the condensation of myristyl alcohol (C14) with glucose under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., water or ethanol) enhance reaction efficiency .

- Temperature : Mild heating (40–60°C) balances reaction speed with glucose stability .

- Purification : Column chromatography or recrystallization removes unreacted myristyl alcohol and glucose polymers . Purity can be verified using thin-layer chromatography (TLC) or HPLC, with structural confirmation via NMR (e.g., δ 4.8–5.2 ppm for anomeric protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages (e.g., β-configuration at δ 103–105 ppm for anomeric carbons) and alkyl chain integration .

- FT-IR : Peaks at 3400 cm⁻¹ (O-H stretching) and 1100 cm⁻¹ (C-O-C glycosidic bond) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 348.47 for C18H36O6) .

Q. How does this compound’s amphiphilic structure influence its solubility and formulation compatibility?

The hydrophobic myristyl chain (C14) and hydrophilic glucose head enable dual solubility:

- Aqueous solubility : Limited but sufficient for surfactant applications (e.g., 0.1–1% w/v in water) .

- Lipid compatibility : Forms stable emulsions with oils (e.g., squalane) via micelle formation, critical for skincare formulations .

Advanced Research Questions

Q. How does this compound’s surfactant efficacy compare to other alkyl glucosides in emulsion stabilization?

- Comparative studies : this compound (C14) exhibits intermediate hydrophile-lipophile balance (HLB ~12) compared to lauryl (C12, HLB ~13) and cetyl (C16, HLB ~10) glucosides. This balance optimizes oil-in-water emulsion stability .

- Methodology : Conduct interfacial tension measurements (e.g., pendant drop method) and stability assays (e.g., centrifugation at 3000 rpm for 30 min) to quantify emulsion breakdown .

Q. What methodologies resolve contradictions in toxicity data for this compound across studies?

- Standardized assays : Use OECD guidelines (e.g., Test No. 439 for skin irritation) to harmonize protocols. For example, EWG reports low irritation potential (0.1% concentration in vivo), while conflicting data may arise from impurities (e.g., residual myristyl alcohol) .

- Controlled variables : Replicate studies with purified batches (≥95% purity via HPLC) and standardized cell lines (e.g., HaCaT keratinocytes) to isolate compound-specific effects .

Q. How can this compound derivatives be evaluated for antimicrobial activity?

- MIC assays : Adapt protocols from related glucosides (e.g., Sitosterol-β-D-glucoside in Dissotis perkinsiae). Prepare serial dilutions (0.0078–0.5 mg/mL) and test against C. albicans or S. aureus using broth microdilution .

- Synergy studies : Combine with conventional antifungals (e.g., fluconazole) and calculate fractional inhibitory concentration (FIC) indices to identify synergistic effects .

Q. What computational approaches predict this compound’s interactions with biological membranes?

- Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Parameters include:

Methodological Considerations

- Data validation : Cross-reference findings with alkyl glucoside databases (e.g., CIR Expert Panel reports) to ensure consistency in functional assessments .

- Error mitigation : In synthesis, monitor reaction progress via TLC to prevent over-condensation, which generates high-molecular-weight byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。